
(S)-1-Amino-2,3-dihydro-1H-inden-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Amino-2,3-Dihydro-1H-Inden-5-ol Hydrochloride is a chiral compound with significant interest in medicinal chemistry due to its potential pharmacological properties. This compound features an indane skeleton, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The presence of an amino group and a hydroxyl group on the indane structure makes it a versatile intermediate in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Amino-2,3-Dihydro-1H-Inden-5-ol Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available indanone.
Reduction: Indanone is reduced to (S)-1-Amino-2,3-Dihydro-1H-Indene using a chiral reducing agent such as (S)-CBS catalyst.
Hydroxylation: The resulting compound is then hydroxylated at the 5-position using a suitable oxidizing agent like osmium tetroxide (OsO4) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound Hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with various electrophiles to form ethers or esters.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.
Substitution: Alkyl halides or acyl chlorides, base such as sodium hydride (NaH).
Major Products:
Oxidation: 1-Amino-2,3-Dihydro-1H-Inden-5-one.
Reduction: 1-Amino-2,3-Dihydro-1H-Indane.
Substitution: Various ethers or esters depending on the electrophile used.
科学的研究の応用
(S)-1-Amino-2,3-Dihydro-1H-Inden-5-ol Hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.
Chemical Biology: It is employed in the design of molecular probes for imaging and diagnostic purposes.
Industrial Applications: The compound is used in the development of novel materials with specific electronic and optical properties.
作用機序
The mechanism of action of (S)-1-Amino-2,3-Dihydro-1H-Inden-5-ol Hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the hydroxyl group can participate in electrostatic interactions. These interactions modulate the activity of the target proteins, leading to the desired pharmacological effects.
類似化合物との比較
1-Amino-2,3-Dihydro-1H-Indene: Lacks the hydroxyl group, resulting in different reactivity and biological activity.
1-Hydroxy-2,3-Dihydro-1H-Indene: Lacks the amino group, affecting its interaction with biological targets.
1-Amino-2,3-Dihydro-1H-Inden-5-one: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties.
Uniqueness: (S)-1-Amino-2,3-Dihydro-1H-Inden-5-ol Hydrochloride is unique due to the presence of both amino and hydroxyl groups on the indane skeleton. This dual functionality allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and related fields.
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
(1S)-1-amino-2,3-dihydro-1H-inden-5-ol |
InChI |
InChI=1S/C9H11NO/c10-9-4-1-6-5-7(11)2-3-8(6)9/h2-3,5,9,11H,1,4,10H2/t9-/m0/s1 |
InChIキー |
BYWKFVGAEAECSB-VIFPVBQESA-N |
異性体SMILES |
C1CC2=C([C@H]1N)C=CC(=C2)O |
正規SMILES |
C1CC2=C(C1N)C=CC(=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


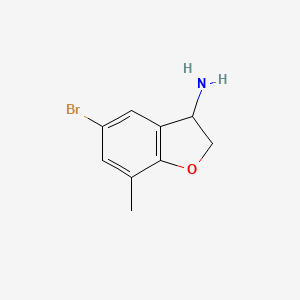

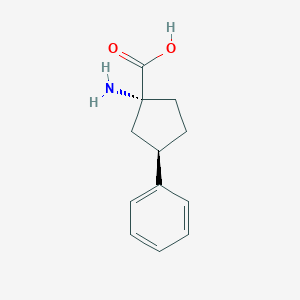
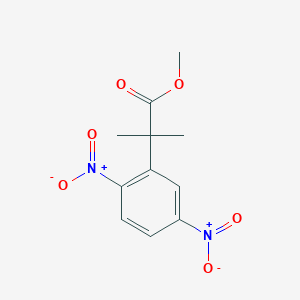

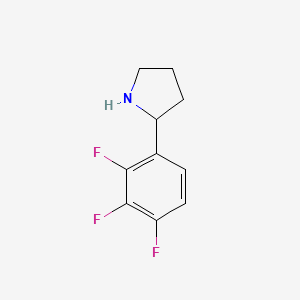

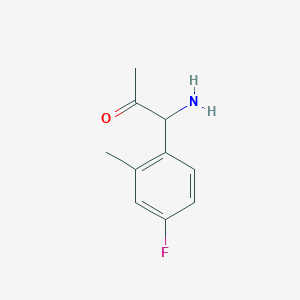

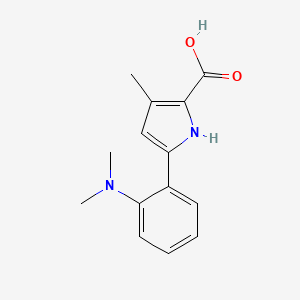
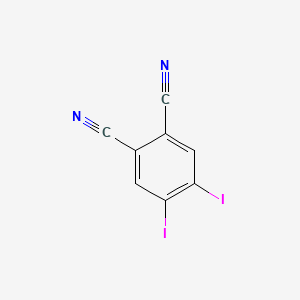

![Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13040160.png)

